2-(2-(1,1-Difluoroethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2-(1,1-Difluoroethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of significant interest in the field of organic chemistry. This compound features a unique structure that includes a difluoroethyl group, a fluorophenyl group, and a dioxaborolane ring. The presence of fluorine atoms in the molecule imparts unique chemical properties, making it valuable for various applications in medicinal chemistry and materials science.
Preparation Methods
The synthesis of 2-(2-(1,1-Difluoroethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the difluoroethylation of arylboronic acids. One common method employs 1,1-difluoroethyl chloride as the difluoroalkylating reagent. The reaction is catalyzed by nickel and proceeds under mild conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the molecule can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required to achieve these transformations.
Cross-Coupling Reactions: The boron atom in the dioxaborolane ring makes the compound suitable for Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-(1,1-Difluoroethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Medicinal Chemistry: The compound is used in the design and synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors. Its unique structure allows for the modulation of biological activity.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Chemical Biology: Researchers use the compound to study biological pathways and interactions, leveraging its ability to form stable complexes with biomolecules.
Mechanism of Action
The mechanism of action of 2-(2-(1,1-Difluoroethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The difluoroethyl group can mimic the steric and electronic features of other functional groups, allowing the compound to bind to enzymes or receptors with high affinity. This binding can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other difluoroethylated aromatics and boron-containing molecules. For example:
1,1-Difluoroethyl chloride: Used as a difluoroalkylating reagent in the synthesis of difluoroethylated aromatics.
Arylboronic acids: Commonly used in cross-coupling reactions to form carbon-carbon bonds.
The uniqueness of 2-(2-(1,1-Difluoroethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its combination of a difluoroethyl group, a fluorophenyl group, and a dioxaborolane ring, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C14H18BF3O2 |
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Molecular Weight |
286.10 g/mol |
IUPAC Name |
2-[2-(1,1-difluoroethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H18BF3O2/c1-12(2)13(3,4)20-15(19-12)11-7-6-9(16)8-10(11)14(5,17)18/h6-8H,1-5H3 |
InChI Key |
LSXHIUPUPGBLNT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C(C)(F)F |
Origin of Product |
United States |
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